![molecular formula C5H9ClN4 B1320004 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 837430-14-5](/img/structure/B1320004.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
説明
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is a pharmaceutical intermediate compound used in the preparation of Sitagliptin phosphate , an oral hypoglycaemic agent, a dipeptidyl peptidase-4 inhibitor, which is used in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several steps . The starting raw materials are readily available and the synthesis route is simple . The method does not produce a large quantity of byproducts, making it favorable for industrial production .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride include substitution, cyclization, and deprotection . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .科学的研究の応用
Pharmaceutical Intermediate for Sitagliptin Phosphate
This compound is used as an intermediate in the preparation of Sitagliptin phosphate , an oral hypoglycemic agent and a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes .
Antibacterial Activity
Derivatives of Triazolo[4,3-a]pyrazine exhibit a range of biological activities including antibacterial properties, which are significant in drug discovery programs .
Anti-Diabetic Properties
It serves as the key pharmacophore of sitagliptin phosphate, a novel drug for treating type II-diabetes mellitus .
NK-3 Receptor Antagonist
Novel chiral N-acyl derivatives of this compound have been identified as selective NK-3 receptor antagonists, which can be used in therapeutic treatments .
Medicinal Chemistry Building Blocks
The compound provides a platform for developing medicinal chemistry relevant building blocks, allowing quick access to target derivatives from commercially available reagents .
Analytical Methods in Drug Contamination Studies
It has been used in analytical methods for determining N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine in studies concerning contamination with N-nitrosamines in drug products .
作用機序
Target of Action
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is primarily used as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycaemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion. By inhibiting DPP-4, Sitagliptin increases the levels of incretin hormones, enhancing insulin secretion and suppressing glucagon release .
Mode of Action
The compound interacts with its target, DPP-4, by binding to the active site of the enzyme, thereby inhibiting its action . This inhibition prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels, which is beneficial in the treatment of type 2 diabetes .
Biochemical Pathways
The primary biochemical pathway affected by 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine in response to food intake. These hormones stimulate insulin secretion from the pancreas. By inhibiting DPP-4, the compound prevents the degradation of these hormones, leading to enhanced insulin secretion .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is the increased secretion of insulin and decreased release of glucagon . This leads to a reduction in blood glucose levels, which is beneficial in the management of type 2 diabetes .
将来の方向性
The development of the piperazine-fused triazoles, such as 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there may be future research and development in this area.
特性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9-4-7-8-5(9)3-6-1;/h4,6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEHUOIDQUKFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in the synthesis of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride?
A1: This compound can be synthesized from readily available starting materials. The process involves a series of reactions, beginning with the formation of N'-(2,2,2-trifluoroacetyl)chloroacetohydrazide from ethyl trifluoroacetate, chloroacetyl chloride, and hydrazine hydrate. [] This intermediate then undergoes cyclization in the presence of phosphorus oxychloride. Subsequently, it reacts with ethylenediamine to yield N-[(2Z)-piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide, followed by a final cyclization step. [] This synthetic route achieves an overall yield of approximately 54%. []
Q2: What are some potential applications of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride derivatives in medicinal chemistry?
A2: Research indicates that derivatives of this compound, specifically 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, demonstrate promising anti-cancer properties. [] These derivatives were synthesized by reacting 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride with various isocyanates. [] In vitro studies revealed that these compounds exhibit antiproliferative activity against HCT-116 and HT-29 human colon cancer cell lines, with compound RB7 showing particularly potent effects on the HT-29 cell line. [] Further investigations suggest that RB7 induces apoptosis in HT-29 cells through the mitochondrial pathway, evidenced by the upregulation of Bax, downregulation of Bcl2, and activation of Caspase 3. [] These findings highlight the potential of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride derivatives as lead compounds for the development of novel anti-cancer agents.
Q3: Can you elaborate on the significance of 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride in the context of sitagliptin synthesis?
A3: 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride serves as a crucial building block in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. [] Specifically, it acts as a key intermediate that is coupled with (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl) butyric acid in the presence of a condensing agent and an acid-binding agent. [] This reaction leads to the formation of 7-[(3R)-3-(tert-butoxycarbonylamino)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazole, another essential intermediate in the multi-step synthesis of sitagliptin. [] This approach enables the production of high-purity sitagliptin intermediates with excellent yields, making it suitable for large-scale industrial production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。